molecular formula C12H10FN5 B5607455 1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5607455
M. Wt: 243.24 g/mol
InChI Key: ZLJWJZHOHNZDDH-UHFFFAOYSA-N
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Description

"1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is a chemical compound of interest due to its structural and functional properties, which may contribute to its potential applications in various fields of medicinal chemistry and biological research.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-4-amine derivatives involves optimized O-alkylation, extending ether-linked chain substituents at the p-position of the phenyl group, and coupling to polyamidoamine (PAMAM) dendrimers for enhanced A2A adenosine receptor affinity (Kumar et al., 2011). Synthesis routes also include reactions with primary and secondary amines to form substituted amides, indicating a versatile synthetic adaptability for functional modifications (Eleev et al., 2015).

Molecular Structure Analysis

The molecular structure and IR frequencies of closely related compounds have been explored through density functional theory (DFT) and Hartree-Fock (HF) methods, revealing a small HOMO–LUMO energy gap indicating high chemical reactivity and charge transfer within the molecule (Shukla et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[3,4-d]pyrimidin-4-amines include nucleophilic substitution and cyclization processes, leading to the formation of functionally diverse derivatives. These reactions underscore the chemical versatility and reactivity of the pyrazolo[3,4-d]pyrimidin-4-amine scaffold (Ogurtsov & Rakitin, 2021).

Physical Properties Analysis

The physical properties of related compounds are characterized through various spectroscopic and crystallographic methods, enabling a detailed understanding of their molecular configurations, stability, and reactivity patterns.

Chemical Properties Analysis

The chemical properties of pyrazolo[3,4-d]pyrimidin-4-amines, including their reactivity, potential as pharmacological probes, and interactions with biological targets, are significant for their application in drug discovery and biochemical research. Theoretical docking studies have highlighted key interactions within biological systems, emphasizing the relevance of these compounds in studying receptor-ligand dynamics (Kumar et al., 2011).

properties

IUPAC Name

1-(4-fluorophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5/c1-14-11-10-6-17-18(12(10)16-7-15-11)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJWJZHOHNZDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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